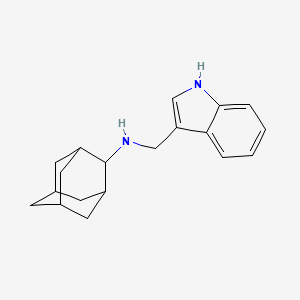
2-(2,4-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,4-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide" is part of a class of chemicals studied for their diverse range of properties and applications in various fields of chemistry and biology. While the specific compound is not directly mentioned in the available literature, research on structurally similar compounds provides insights into their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from specific precursors to yield compounds with desired functionalities. For instance, compounds with pyridine and pyrimidine rings are synthesized through reactions like low-temperature aryl bromide-to-alcohol conversion or more complex strategies involving intramolecular Friedel-Crafts and Diels-Alder reactions (Wijtmans et al., 2004).
Molecular Structure Analysis
Crystallographic studies are essential in understanding the molecular structure of such compounds. For example, the crystal structure of a related compound was determined to exhibit significant herbicidal activity, providing insights into its effective design (Liu et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds often involve their interaction with biological targets, demonstrated through studies like molecular docking, which show how such molecules can inhibit specific proteins, revealing their potential biological activities (Aayisha et al., 2019).
Physical Properties Analysis
The physical properties, including stability to air and oxidative conditions, are crucial for the practical applications of these compounds. Some pyridinols, for instance, show remarkable stability and antioxidant properties, indicating their potential as effective phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
Chemical Properties Analysis
The chemical properties, such as basicity and reactivity towards radicals, are influenced by the electron density in the ring structures of these compounds. Studies on pyridinols reveal their behaviors in homogeneous organic solutions and their effectiveness as antioxidants, which are among the most effective reported to date (Wijtmans et al., 2004).
Applications De Recherche Scientifique
Herbicidal Activity
- Crystal Structure and Herbicidal Activity: A compound with a slightly different structure, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide, exhibited effective herbicidal activity. This suggests potential agricultural applications for structurally similar compounds (Liu et al., 2008).
Spectroscopic and Structural Analysis
- Spectroscopic Profiling and Docking Studies: Structural and electrical characteristics, along with biological activities of 2,2-dimethyl-N-(2-pyridinyl)propanamide, were explored through various spectroscopic methods and molecular docking studies. This analysis provides insights into its potential applications in drug design and biological activity prediction (Aayisha et al., 2019).
Pharmaceutical Applications
- Antidepressant Potential: Research on 3,4-Diphenyl-1H-pyrazole-1-propanamine, a compound sharing structural similarities, revealed its potential as an antidepressant with reduced side effects. This indicates the value of exploring structurally related compounds for pharmaceutical applications (D. M. Bailey et al., 1985).
Biocatalysis in Drug Synthesis
- Deracemization of Mexiletine: The study on the biocatalyzed deracemization of mexiletine, a compound similar in structure, highlights the potential of using biocatalysis for the synthesis of enantiomerically pure compounds. This could be relevant for the synthesis and modification of related compounds (Koszelewski et al., 2009).
Antioxidant Properties
- Antioxidant Synthesis and Reactivity: The synthesis and exploration of antioxidant properties of a series of pyridinols, including those with substituents similar to the target compound, suggest potential applications in the development of new antioxidants (Wijtmans et al., 2004).
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-5-16(13(2)10-12)21-14(3)17(20)19-11-15-6-8-18-9-7-15/h4-10,14H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQKTYIPFPPZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)
![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)
![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)
![N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)
![3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)
![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5524748.png)

![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5524766.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5524784.png)